2-Propenoic acid, 3-phenyl-, methyl ester

Descripción general

Descripción

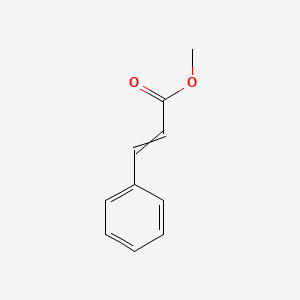

2-Propenoic acid, 3-phenyl-, methyl ester (commonly known as methyl cinnamate) is an aromatic ester with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. It is structurally characterized by a cinnamic acid backbone (3-phenyl-2-propenoic acid) esterified with a methyl group. Methyl cinnamate is a naturally occurring compound found in the volatile oils of plants such as Elaeagnus angustifolia (Russian olive), where it constitutes over 50% of the floral scent profile . Its sweet, balsamic aroma makes it a key ingredient in perfumery and flavor industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 3-phenyl-, methyl ester can be synthesized through several methods:

-

Esterification of Cinnamic Acid: : This is the most common method, where cinnamic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

[ \text{Cinnamic Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl Cinnamate} + \text{Water} ]

-

Transesterification: : Another method involves the transesterification of ethyl cinnamate with methanol in the presence of a base catalyst like sodium methoxide.

Industrial Production Methods

Industrial production of this compound typically involves the esterification of cinnamic acid with methanol using a continuous flow reactor. This method allows for efficient production with high yields and purity.

Análisis De Reacciones Químicas

2-Propenoic acid, 3-phenyl-, methyl ester undergoes various chemical reactions, including:

-

Hydrogenation: : The double bond in the propenoic acid moiety can be hydrogenated to form methyl 3-phenylpropanoate.

[ \text{Methyl Cinnamate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Methyl 3-phenylpropanoate} ]

-

Oxidation: : The compound can be oxidized to form cinnamic acid or further to benzaldehyde and acetic acid under strong oxidative conditions.

[ \text{Methyl Cinnamate} + \text{KMnO}_4 \rightarrow \text{Cinnamic Acid} ]

-

Substitution Reactions: : The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Food and Flavoring | Used as a flavoring agent in food products and beverages. |

| Cosmetics | Commonly utilized in perfumes and personal care products for fragrance. |

| Pharmaceuticals | Explored for potential therapeutic effects, including anti-inflammatory properties. |

| Materials Science | Investigated for use in polymer production and as a monomer in copolymers. |

Food and Flavoring

Methyl cinnamate is primarily used in the food industry as a flavoring agent due to its sweet, fruity aroma reminiscent of cinnamon. It is commonly found in:

- Beverages : Soft drinks and alcoholic beverages.

- Confectionery : Candies and baked goods.

Case Study: Flavor Profile Enhancement

A study published in the Journal of Agricultural and Food Chemistry demonstrated that the addition of methyl cinnamate to flavored sponge cakes significantly enhanced the overall flavor profile, making it more appealing to consumers .

Cosmetics

In cosmetics, methyl cinnamate serves as a fragrance component in various products such as:

- Perfumes

- Lotions

- Soaps

The compound's pleasant scent and stability make it a popular choice among formulators.

Case Study: Sensory Evaluation

Research conducted on consumer preferences indicated that products containing methyl cinnamate were favored over those without it due to its aromatic qualities .

Pharmaceuticals

Emerging studies have explored the pharmaceutical potential of methyl cinnamate, particularly for its anti-inflammatory properties. It has been investigated for:

- Pain relief : Research suggests that methyl cinnamate may inhibit inflammatory pathways.

Case Study: Anti-inflammatory Effects

A study highlighted in Phytotherapy Research reported that methyl cinnamate exhibited significant anti-inflammatory effects in animal models, suggesting its potential use in pain management therapies .

Materials Science

Methyl cinnamate is also being studied for its role in materials science, particularly in the synthesis of polymers:

- Polymer Production : It can be polymerized to create materials with desirable mechanical properties.

Data Table: Polymerization Characteristics

| Polymer Type | Properties | Applications |

|---|---|---|

| Polymethylcinnamate | High elasticity | Coatings, adhesives |

| Copolymers | Enhanced thermal stability | Packaging materials |

Regulatory Status

Methyl cinnamate is classified under various regulatory frameworks due to its widespread use. The compound has been assessed for safety and is considered non-toxic at regulated levels . However, it is essential to monitor exposure levels due to potential skin sensitization effects documented in some studies.

Mecanismo De Acción

The mechanism of action of 2-Propenoic acid, 3-phenyl-, methyl ester involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cell membranes. The exact pathways and molecular targets are still under investigation.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Methyl cinnamate belongs to a broader class of cinnamic acid esters , which vary in their alkyl substituents or phenyl ring modifications. Below is a detailed comparison with structurally related compounds:

Table 1: Key Properties of Methyl Cinnamate and Analogues

Key Comparison Points

Ester Chain Length and Volatility

- Methyl cinnamate (C₁₀H₁₀O₂) has the shortest alkyl chain, contributing to its high volatility and intense aroma, ideal for perfumes .

- Ethyl cinnamate (C₁₁H₁₂O₂) has a slightly longer ethyl group, reducing volatility and enhancing fruity notes, making it suitable for food flavoring .

- Benzyl cinnamate (C₁₆H₁₄O₂), with a bulky benzyl group, acts as a fixative in perfumes, prolonging scent retention .

Substituent Effects on Bioactivity

- Methoxy-substituted derivatives (e.g., 3-(4-methoxyphenyl)-propenoic acid ethyl ester) exhibit enhanced antimicrobial properties compared to unsubstituted cinnamates. This substitution increases electron density on the phenyl ring, improving interaction with microbial targets .

- 1-Phenylethyl ester derivatives (e.g., CAS 199850-05-0) show higher toxicity profiles, including skin irritation and acute oral toxicity, limiting their use to controlled laboratory settings .

Research Findings and Data Gaps

- Natural Occurrence : Methyl cinnamate is abundant in Elaeagnus angustifolia, whereas ethyl cinnamate is more common in synthetic formulations .

- Safety Profiles : Ethyl and methyl cinnamates are low-risk, while bulkier esters (e.g., 1-phenylethyl) require stringent safety protocols .

- Data Limitations : Physical properties like boiling points and solubility are underreported in the literature, highlighting a need for further experimental studies.

Actividad Biológica

2-Propenoic acid, 3-phenyl-, methyl ester, commonly known as methyl cinnamate , is an organic compound with the molecular formula . It is characterized by its pleasant aroma and is widely used in the fragrance and flavoring industries. Beyond its applications in cosmetics and food, methyl cinnamate possesses significant biological activities that warrant detailed exploration.

- Molecular Weight : 162.1852 g/mol

- CAS Number : 103-26-4

- IUPAC Name : Methyl (E)-cinnamate

- Chemical Structure :

Antioxidant Activity

Methyl cinnamate exhibits notable antioxidant properties, which can protect cells from oxidative stress. A study indicated that it effectively scavenges free radicals, thereby reducing lipid peroxidation in cellular membranes. This activity is crucial for preventing cellular damage and has implications for aging and various diseases linked to oxidative stress .

Anti-inflammatory Effects

Research has demonstrated that methyl cinnamate possesses anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases . The compound's ability to modulate inflammatory pathways may be beneficial in conditions such as arthritis and other chronic inflammatory disorders.

Wound Healing Properties

Methyl cinnamate has been investigated for its wound healing capabilities. In a controlled study, it was found to enhance the healing process in animal models by promoting fibroblast proliferation and collagen synthesis. These effects contribute to faster tissue regeneration and repair .

Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens. In vitro tests indicated that methyl cinnamate can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for use in topical antimicrobial formulations .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of methyl cinnamate using different assays such as DPPH and ABTS radical scavenging methods. The results demonstrated that methyl cinnamate exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Methyl Cinnamate | 85 | 90 |

| Ascorbic Acid | 95 | 92 |

Case Study 2: Anti-inflammatory Mechanism

In a laboratory setting, methyl cinnamate was tested for its effect on TNF-alpha-induced inflammation in human fibroblast cells. The results indicated a dose-dependent reduction in IL-6 production, confirming its potential as an anti-inflammatory agent.

| Concentration (µM) | IL-6 Production (pg/mL) |

|---|---|

| 0 | 150 |

| 10 | 100 |

| 50 | 60 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl cinnamate, and how can reaction efficiency be optimized?

Methyl cinnamate is typically synthesized via esterification of cinnamic acid with methanol using acid catalysis (e.g., sulfuric acid). Reaction efficiency can be optimized by controlling stoichiometric ratios (excess methanol), temperature (reflux conditions), and catalyst concentration. Hydrogenation studies using palladium catalysts under mild conditions (e.g., 302 K in acetic acid) have shown a reaction enthalpy (ΔrH°) of -101.18 ± 0.43 kJ/mol, indicating favorable thermodynamics .

Q. Which analytical techniques are most effective for characterizing methyl cinnamate and verifying its purity?

Key techniques include:

- NMR spectroscopy (1H and 13C) for structural confirmation of the α,β-unsaturated ester moiety.

- FTIR spectroscopy to identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and conjugated C=C bonds.

- Mass spectrometry (EI-MS) for molecular ion detection (m/z 162.1852) and fragmentation patterns .

- Gas chromatography (GC) with non-polar columns for purity assessment .

Q. What safety protocols should be followed when handling methyl cinnamate in laboratory settings?

- Personal protective equipment (PPE): Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for high vapor concentrations. Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing .

- Ventilation: Ensure fume hoods are used to prevent inhalation of vapors.

- First aid: Flush eyes with water for 15+ minutes if exposed; wash skin with soap and water .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of methyl cinnamate in radical polymerization or Diels-Alder reactions?

Density functional theory (DFT) calculations can model electron density distribution, focusing on the electrophilic β-carbon of the α,β-unsaturated ester. Thermodynamic parameters (e.g., Gibbs free energy) for hydrogenation or cycloaddition reactions can be validated against experimental data from calorimetry studies .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., boiling point)?

Discrepancies in properties like boiling point (predicted: 405.4°C vs. experimental: lower values) may arise from impurities or measurement techniques. Use high-vacuum distillation for purification and differential scanning calorimetry (DSC) for accurate phase-change data. Cross-validate with computational models (e.g., Joback method for boiling point prediction) .

Q. How do structural modifications (e.g., hydroxyl or methoxy substituents) alter methyl cinnamate’s biological activity?

Derivatives like methyl 4-hydroxycinnamate (CAS 3943-97-3) exhibit enhanced antioxidant properties due to phenolic groups. Comparative studies using in vitro assays (e.g., DPPH radical scavenging) and in silico docking (e.g., binding to antioxidant enzymes) can quantify structure-activity relationships .

Q. What methodologies assess methyl cinnamate’s environmental persistence and ecotoxicological risks?

Conduct biodegradation studies using OECD 301 guidelines (e.g., closed bottle test) to measure half-life in aquatic systems. Ecotoxicity can be evaluated via Daphnia magna acute toxicity tests (LC50) and algal growth inhibition assays. No bioaccumulation data are currently available, necessitating further research .

Q. How can isomer-specific effects (e.g., Z vs. E configuration) impact methyl cinnamate’s applications in material science?

The (2Z)-isomer (CAS 19713-73-6) may exhibit distinct crystallinity and UV stability compared to the (2E)-form. Use X-ray diffraction (XRD) and accelerated weathering tests to compare polymer composites incorporating each isomer .

Q. What advanced techniques characterize methyl cinnamate’s thermodynamic stability under extreme conditions?

Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) can evaluate decomposition temperatures (>250°C) and viscoelastic behavior. Reaction calorimetry data (e.g., ΔrH° for hydrogenation) provide insights into catalytic pathway feasibility .

Propiedades

IUPAC Name |

methyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRCUPLGCSFEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042151 | |

| Record name | Methyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

103-26-4 | |

| Record name | Methyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.